molecular formula C17H23FN2O2 B12225630 4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12225630
M. Wt: 306.37 g/mol
InChI Key: FDEFFSUDDLLKRY-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a fluorophenyl group and a piperidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenylmethyl intermediate through a halogenation reaction.

    Coupling with Piperidine: The intermediate is then coupled with piperidine under controlled conditions to form the piperidine-1-carbonyl derivative.

    Cyclization to Morpholine: The final step involves cyclization to form the morpholine ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenyl)piperidine
  • 1-(2-Fluorophenyl)piperazine
  • 4-Benzylpiperidine

Comparison

Compared to similar compounds, 4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to its combined morpholine and piperidine structure, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C17H23FN2O2

Molecular Weight

306.37 g/mol

IUPAC Name

[4-[(2-fluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H23FN2O2/c18-15-7-3-2-6-14(15)12-19-10-11-22-16(13-19)17(21)20-8-4-1-5-9-20/h2-3,6-7,16H,1,4-5,8-13H2

InChI Key

FDEFFSUDDLLKRY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=CC=C3F

Origin of Product

United States

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